![molecular formula C27H37N3O7S B584768 1-epi-Darunavir CAS No. 1546918-95-9](/img/structure/B584768.png)
1-epi-Darunavir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-epi-Darunavir is a compound with the molecular formula C27H37N3O7S . It is a synthetic non-peptide protease inhibitor used in treatment-naïve and -experienced HIV-positive adult patients .
Synthesis Analysis
An improved and novel process for the synthesis of the antiviral drug Darunavir using 4‐(1,3‐dioxoisoindolin‐2‐yl)benzene‐1‐sulphonyl chloride has been described . This process helps to eliminate the critical dimer impurity which forms during the process .
Molecular Structure Analysis
The molecular structure of 1-epi-Darunavir includes a hexahydrofuro[2,3-b]furan-4-yl group and a phenylbutan-2-yl group . The compound has a molecular weight of 547.7 g/mol .
Chemical Reactions Analysis
A critical review of the use of Darunavir in the treatment of HIV-infected patients discusses its physical-chemical properties and the analytical methods to determine it .
Physical And Chemical Properties Analysis
1-epi-Darunavir has a molecular weight of 547.7 g/mol, an XLogP3-AA of 2.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 9, and a rotatable bond count of 12 .
Scientific Research Applications
Virology
1-epi-Darunavir: has been studied for its efficacy against HIV-1 protease, playing a pivotal role in virus replication. It’s known to bind to the dimeric active site of the protease and prevent dimerization, which is crucial for the maturation of the virus . This dual mode of action makes it a potent inhibitor, especially in cases where drug resistance is a concern.
Oncology
In the field of oncology, 1-epi-Darunavir has been explored as a potential therapy for bladder cancer. Research indicates that it may have therapeutic efficacy against bladder cancer cells, with a significant synergistic effect observed when combined with other antiretroviral drugs . This suggests a promising avenue for repurposing 1-epi-Darunavir in cancer treatment.
Immunology
The immunological applications of 1-epi-Darunavir involve its role in enhancing antiretroviral therapy. It’s designed to have a high genetic barrier to the development of resistance, which is crucial for maintaining and preserving immunological function in HIV-1 infected patients .
Pharmacology
In pharmacology, 1-epi-Darunavir is recognized for its substantial antiretroviral activity and its ability to increase plasma concentrations when co-administered with low-dose ritonavir. This enhances its metabolic stability and effectiveness as part of antiretroviral therapy regimens .
Biochemistry
Biochemically, 1-epi-Darunavir is involved in the inhibition of HIV-1 protease dimerization. Studies using all-atomic MD simulations and umbrella sampling techniques have provided insights into the binding mode of 1-epi-Darunavir to the monomeric HIV-1 protease, which could inform the design of new inhibitors .
Medicinal Chemistry
In medicinal chemistry, the focus is on the development of 1-epi-Darunavir analogs to combat drug-resistant HIV-1 strains. The efforts in this field aim to create inhibitors with improved antiviral activity and a higher genetic barrier to resistance, potentially leading to more effective treatments for HIV-1 .
Safety And Hazards
properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-FMTGGWRCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-epi-Darunavir | |
CAS RN |
1546918-95-9 |
Source
|
Record name | Darunavir, (1R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARUNAVIR, (1R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.